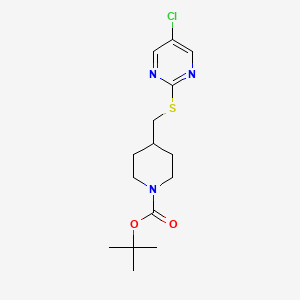

4-(5-Chloro-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Description

This compound is a piperidine derivative featuring a tert-butyl carbamate protective group and a 5-chloro-pyrimidin-2-ylsulfanylmethyl substituent. Its structure combines a pyrimidine ring (chlorinated at position 5) linked via a sulfanylmethyl (-SCH₂-) bridge to the piperidine scaffold. The tert-butyl ester group enhances stability during synthetic processes, making it a common intermediate in medicinal chemistry, particularly for kinase inhibitor development .

Properties

Molecular Formula |

C15H22ClN3O2S |

|---|---|

Molecular Weight |

343.9 g/mol |

IUPAC Name |

tert-butyl 4-[(5-chloropyrimidin-2-yl)sulfanylmethyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C15H22ClN3O2S/c1-15(2,3)21-14(20)19-6-4-11(5-7-19)10-22-13-17-8-12(16)9-18-13/h8-9,11H,4-7,10H2,1-3H3 |

InChI Key |

RTKRAPWJXZBLPB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CSC2=NC=C(C=N2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the heterocyclic core, substituent positions, and linker groups. Below is a detailed analysis supported by data from patents, synthetic protocols, and commercial databases:

Substituent Variations on the Pyrimidine Ring

- Key Differences:

- The oxy (-O-) linker replaces the sulfanylmethyl (-SCH₂-) group, reducing sulfur-related reactivity and altering lipophilicity (logP increases by ~0.5 units).

Methyl substitution at pyrimidine position 5 instead of chlorine may decrease electrophilicity, affecting binding to kinase ATP pockets .

5-Fluoro-pyrimidin-2-yl Analogs :

- Example : (5-Fluoro-pyrimidin-2-yl)-piperidin-3-yl-amine hydrochloride (Fluorochem 2025).

- Comparison :

Linker Group Modifications

- Sulfonyl vs. Sulfanyl Linkers :

- Example : 4-(Morpholine-4-sulfonyl)-piperidine-1-carboxylic acid tert-butyl ester (EP 2 402 347 A1, 2012).

- Contrast :

- The sulfonyl (-SO₂-) group increases polarity and hydrogen-bonding capacity, enhancing solubility but reducing cell permeability compared to the sulfanylmethyl group .

- Synthetically, sulfonyl derivatives require harsher conditions (e.g., HCl in ether) for deprotection .

Piperidine Scaffold Modifications

- Pyrrolidine vs. Piperidine Cores :

- Example : (R)-3-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS: 1354000-65-9).

- Impact :

Functional Group Additions

- Extended Aromatic Systems: Example: 4-[4-[[5-Chloro-4-[[2-[(propan-2-yl)sulfonyl]phenyl]amino]pyrimidin-2-yl]amino]-5-isopropoxy-2-methylphenyl]piperidine-1-carboxylic acid tert-butyl ester (ChemWhat 2018). Comparison:

- Additional substituents (e.g., isopropoxy, methylphenyl) increase molecular weight (~650 g/mol vs. ~385 g/mol for the parent compound) and complexity, likely enhancing target specificity but complicating synthesis .

Data Table: Structural and Physicochemical Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.